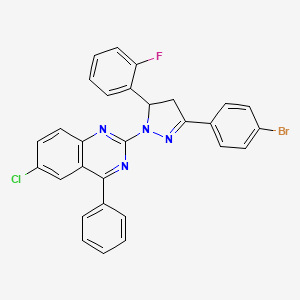

2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Descripción

The compound 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline (CAS: 312587-02-3) is a heterocyclic organic molecule with the molecular formula C₂₉H₁₉BrClFN₄ and a molecular weight of 557.84 g/mol . Key physicochemical properties include a predicted boiling point of 670.1±65.0°C, density of 1.47±0.1 g/cm³, and an acid dissociation constant (pKa) of 4.09±0.59 . Its structure features a quinazoline core substituted with chlorine and phenyl groups, fused to a dihydropyrazole ring bearing 4-bromophenyl and 2-fluorophenyl substituents.

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19BrClFN4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDGRLWWUQJYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19BrClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with bromine, fluorine, and chlorine atoms. Common reagents used in these reactions include bromine, fluorine sources, and chlorinating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

Substitution: Replacement of one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce dihydroquinazolines. Substitution reactions can result in various halogenated derivatives.

Aplicaciones Científicas De Investigación

2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrazole Moieties

A study synthesized two isostructural compounds:

- 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Both compounds share a thiazole core instead of the quinazoline system in the target molecule but retain the dihydropyrazole and triazole substructures. Despite differing halogen substituents (Cl in 4 vs. F in 5 ), their crystal structures were identical, highlighting the role of isostructurality in maintaining packing arrangements despite halogen exchange . This contrasts with cases like 3-chloro- and 3-bromocinnamic acids, where halogen substitution alters crystal packing .

Triazinoindole-Based Analogues

Compound 41 (2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) replaces the quinazoline core with a triazinoindole system but retains the 4-bromophenyl-substituted pyrazole moiety .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Findings from Comparative Studies

Halogen Substitution Effects :

- The isostructurality of 4 and 5 suggests that chlorine and fluorine substituents can maintain similar crystal packing in thiazole-based systems, likely due to comparable van der Waals radii and electronegativity . This contrasts with halogen-dependent polymorphism observed in cinnamic acids .

- In the target compound, the 2-fluorophenyl and 4-bromophenyl groups may introduce steric and electronic effects distinct from simpler halogenated analogues.

Heterocyclic Core Impact: Quinazoline (target) vs. Thiazole (4/5): Quinazoline’s larger π-system and nitrogen-rich structure could enhance intermolecular interactions (e.g., π-stacking) compared to thiazole. Triazinoindole (41) vs.

Predicted Physicochemical Properties :

- The target compound’s predicted density (1.47 g/cm³) and pKa (4.09) align with typical aromatic heterocycles, though experimental validation is lacking .

Methodological Considerations in Structural Analysis

Structural comparisons rely heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . These programs ensure accurate determination of bond lengths, angles, and packing arrangements, critical for identifying isostructurality or substituent-driven deviations .

Actividad Biológica

The compound 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step reaction involving 3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 6-chloro-4-phenylquinazoline derivatives. The synthesis typically involves refluxing these reactants in anhydrous ethanol, yielding the target compound with good purity and yield rates.

Crystal Structure

The crystal structure of the compound has been elucidated using X-ray diffraction techniques. The asymmetric unit consists of one molecule with specific bond lengths and angles that contribute to its biological activity. Notably, the presence of halogen atoms (bromine and chlorine) and varied phenyl groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties . For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline | MCF7 | 39.70 | Caspase activation |

| Other Pyrazole Derivatives | MDA-MB-231 | 0.26 | Mitogen-activated protein kinase inhibition |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in various models. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Enzyme Inhibition

In addition to anticancer and anti-inflammatory activities, the compound exhibits inhibitory effects on carbonic anhydrases (CAs) , which are important for maintaining acid-base balance in tissues. The selectivity for different CA isoforms can influence therapeutic outcomes in conditions like glaucoma and cancer.

| Enzyme | Inhibition IC50 (nM) |

|---|---|

| hCA IX | 53.5 - 923 |

| hCA XII | 6.2 - 95 |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, revealing their potential as therapeutic agents.

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various pyrazole compounds on breast cancer cell lines, highlighting significant reductions in cell viability associated with caspase activation pathways.

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of related compounds, demonstrating selective inhibition of carbonic anhydrase isoforms, which could be leveraged for developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.